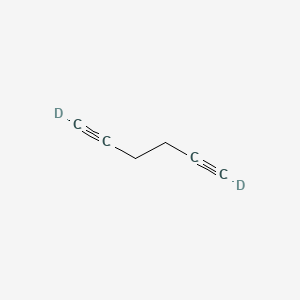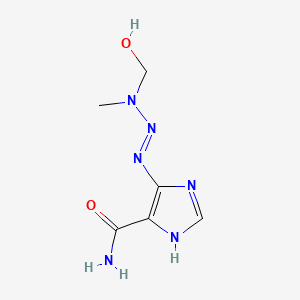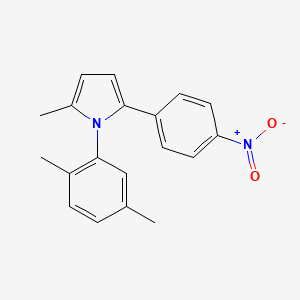
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique combination of substituents, which include dimethylphenyl and nitrophenyl groups
準備方法
The synthesis of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,5-dimethylphenyl and 4-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
化学反応の分析
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
科学的研究の応用
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: The compound’s derivatives may be explored for therapeutic applications, including the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: The compound can be used in the development of advanced materials, such as polymers, dyes, and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
作用機序
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
類似化合物との比較
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-aminophenyl)-1H-pyrrole: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrole: The presence of a chlorine substituent can influence the compound’s properties, such as its solubility and reactivity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrole: The methoxy group can affect the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
72772-12-4 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)-2-methyl-5-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-5-14(2)19(12-13)20-15(3)6-11-18(20)16-7-9-17(10-8-16)21(22)23/h4-12H,1-3H3 |
InChIキー |
TUPPJDVDAIXITM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)

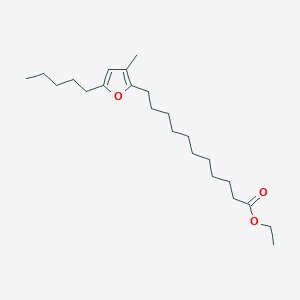
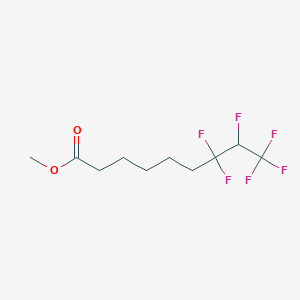
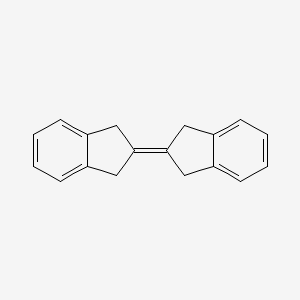
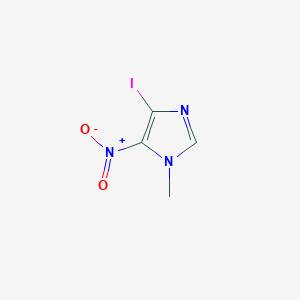
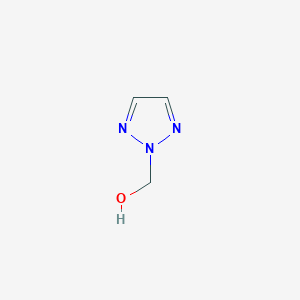
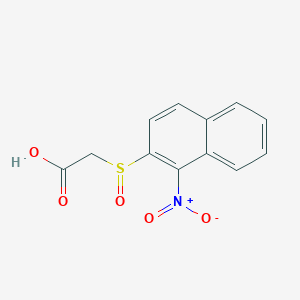
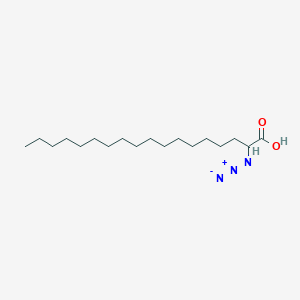

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
